1-Boc-4,4-dimethyl-3-oxopiperidine
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Overview
Description
1-Boc-4,4-dimethyl-3-oxopiperidine is a chemical compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4,4-dimethyl-3-oxopiperidine can be synthesized through several methods, including the following:
Boc Protection: The starting material, 4,4-dimethyl-3-oxopiperidine, undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).
Reduction: The compound can also be synthesized by reducing a suitable precursor, such as 4,4-dimethyl-3-oxopiperidine, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4,4-dimethyl-3-oxopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, using reagents like alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Alkyl halides, Et3N, in DCM or THF.
Major Products Formed:
Oxidation: Corresponding oxo derivatives.
Reduction: Reduced derivatives of the piperidine ring.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
1-Boc-4,4-dimethyl-3-oxopiperidine is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: It is employed in the design and synthesis of drug candidates, especially those targeting central nervous system disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Boc-4,4-dimethyl-3-oxopiperidine exerts its effects depends on its specific application. For example, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-Boc-4,4-dimethyl-3-oxopiperidine is similar to other Boc-protected piperidine derivatives, such as 1-Boc-3-piperidone and 1-Boc-4-piperidone. its unique structural features, such as the presence of the dimethyl group, contribute to its distinct reactivity and applications. Other similar compounds include:
1-Boc-3-piperidone
1-Boc-4-piperidone
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine
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Properties
IUPAC Name |
tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4,5)9(14)8-13/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKFZLVAXGNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1=O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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